Lipophilicity (AlogP) Advantage Over Unsubstituted Mandelic Acid
The 3-nitro-5-CF₃ substitution pattern increases computed lipophilicity by approximately 2.1-fold relative to unsubstituted mandelic acid. The target compound exhibits an AlogP of 1.29 versus 0.62 for (R)-mandelic acid [1]. This shift indicates enhanced passive membrane permeability, which is a critical parameter in cell-based assay design and prodrug development.
| Evidence Dimension | LogP (octanol-water partition coefficient, computed AlogP) |
|---|---|
| Target Compound Data | AlogP 1.29 |
| Comparator Or Baseline | (R)-Mandelic acid, AlogP 0.62 |
| Quantified Difference | 2.1-fold higher lipophilicity (ΔAlogP = 0.67) |
| Conditions | Computed AlogP values from Aladdin Scientific database (target) and PubChem (comparator) |
Why This Matters
Higher logP directly influences compound partitioning in biological assays and chromatographic method development; selecting the wrong analog will yield different cellular uptake and retention times.
- [1] PubChem. (R)-Mandelic acid – Compound Summary. CID 5288757. https://pubchem.ncbi.nlm.nih.gov/compound/5288757 View Source
